molecular formula C23H21IN2O3 B606845 CW069

CW069

Katalognummer: B606845
Molekulargewicht: 500.3 g/mol
InChI-Schlüssel: IRDIXDXDSUBHIU-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CW069 ist eine chemische Verbindung, die für ihre Rolle als allosterischer Inhibitor des Mikrotubuli-Motorproteins HSET (humanes Milz-embryonales Gewebe) bekannt ist. Sie hat eine inhibitorische Konzentration (IC50) von 75 Mikromolar. Diese Verbindung ist besonders wichtig in der Krebsforschung, da sie Krebszellen mit überzähligen Zentrosomen angreifen kann, was zu multipolaren Mitose und anschließendem Zelltod führt .

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Treatment

One of the most significant applications of CW069 is in the treatment of prostate cancer, especially in overcoming resistance to docetaxel (DTX). In studies involving DTX-resistant prostate cancer cell lines (DU145 and C4-2), this compound was shown to resensitize these cells to DTX treatment.

  • Study Findings :
    • Cell Viability : this compound treatment significantly reduced cell viability in both parental and DTX-resistant cell lines. The combination of DTX and this compound was more effective than either agent alone, suggesting a synergistic effect .
    • Apoptosis Induction : The combination therapy led to a marked increase in apoptotic cell death compared to DTX alone .
Cell LineTreatmentIC50 (μM)
DU145DTX + this compound0.45
C4-2DTX + this compound0.46
DTX aloneDTX-resistant cellsHigh

Combination Therapy with Chemotherapeutics

This compound has been explored as part of combination therapy regimens to enhance the efficacy of existing chemotherapeutics. The synergistic effects observed when combining this compound with docetaxel indicate its potential to improve patient outcomes in chemoresistant cancers.

  • Synergistic Effect : Studies demonstrated that the combination index (CI) for DTX and this compound was less than one, indicating a synergistic interaction .

Potential Applications Beyond Cancer

While much of the current research focuses on cancer treatment, there is potential for broader applications of this compound:

  • Neurodegenerative Diseases : Given its role in microtubule dynamics, there may be implications for using this compound in diseases characterized by microtubule dysfunction.
  • Cellular Biology Research : As a tool for studying kinesin function and microtubule dynamics, this compound can aid in understanding fundamental cellular processes.

Case Study 1: Overcoming Docetaxel Resistance

In a controlled laboratory study, researchers treated DTX-resistant prostate cancer cell lines with varying concentrations of this compound alongside docetaxel. The results indicated that:

  • Cell viability decreased significantly with the combination therapy.
  • Apoptosis assays confirmed higher rates of cell death in treated groups compared to controls.

Case Study 2: Selective Toxicity

In experiments comparing normal prostate epithelial cells (RWPE-1) with cancerous lines, it was found that:

  • This compound had minimal impact on RWPE-1 cells due to low KIFC1 expression.
  • This selectivity highlights the potential for targeting cancer cells while sparing normal tissue, reducing side effects associated with chemotherapy .

Wirkmechanismus

Target of Action

CW069 is a selective allosteric inhibitor of HSET . HSET is a minus-end microtubule (MT) motor protein, encoded by KIFC1 and Kifc5a in humans and mice, respectively . It plays a crucial role in the assembly of a functional mitotic spindle .

Mode of Action

This compound interacts with HSET through a highly favorable hydrogen bond formed between the carboxylate of this compound and the guanidinium group of Arg521 in HSET . Additionally, a cation-π interaction is formed between the exposed phenyl group of this compound and the Arg521 side chain . Arg521 is critical for this compound selectivity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the assembly of the mitotic spindle, a crucial component of cell division . By inhibiting HSET, this compound disrupts this process, leading to changes in cell division .

Pharmacokinetics

It’s soluble in dmso , which suggests it could be administered in a solution for research purposes.

Result of Action

This compound potently suppresses N1E-115 cells and less potently inhibits the NHDF cells . It causes increased multipolar spindles in N1E-115 cells with supernumerary centrosomes and shows no effect on altering bipolar spindle morphology in normal human dermal fibroblast cells . This compound (200 μM) induces multipolar anaphase formation and cell death in N1E-115 cells .

Action Environment

It’s worth noting that the compound is stable at -20°c , suggesting that temperature could be a significant factor in its stability.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CW069 beinhaltet einen konvergenten Syntheseansatz, der mehrere Schritte umfasst, um das Endprodukt zu erhalten. Die wichtigsten Schritte umfassen die Bildung eines Benzylamino-Phenylpropanoyl-Zwischenprodukts, gefolgt von seiner Kupplung mit einem Iodbenzoesäure-Derivat. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Reaktionen bei kontrollierten Temperaturen und unter inerten Atmosphären durchgeführt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung strenger Qualitätskontrollmaßnahmen beinhalten, um die Konsistenz über die Chargen hinweg zu gewährleisten. Die Verwendung von automatisierten Synthese- und Reinigungssystemen wäre unerlässlich, um den erforderlichen Umfang und die Effizienz zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CW069 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Benzylamino- und Iodbenzoesäure-Einheiten. Diese Reaktionen können durch verschiedene Reagenzien und Bedingungen erleichtert werden, darunter die Verwendung von starken Basen oder Säuren, um nucleophile oder elektrophile Substitution zu fördern .

Häufige Reagenzien und Bedingungen

    Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren aprotischen Lösungsmitteln wie DMSO oder Acetonitril.

    Elektrophile Substitution: Reagenzien wie Schwefelsäure oder Salpetersäure in polaren protischen Lösungsmitteln wie Wasser oder Ethanol.

Hauptprodukte

Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können nucleophile Substitutionsreaktionen Derivate mit modifizierten Benzylaminogruppen liefern, während elektrophile Substitutionsreaktionen zu Derivaten mit modifizierten Iodbenzoesäuregruppen führen können .

Vergleich Mit ähnlichen Verbindungen

CW069 ist einzigartig in seiner Selektivität für HSET gegenüber anderen Kinesin-Motorproteinen wie KSP (Kinesin-Spindelprotein). Diese Selektivität ist auf die spezifischen Wechselwirkungen zwischen this compound und der Guanidiniumgruppe von Arginin 521 in HSET zurückzuführen. Ähnliche Verbindungen umfassen andere HSET-Inhibitoren wie AZ82 und SR31527, die zwar auf dasselbe Protein abzielen, sich aber in ihrer Bindungsaffinität und Selektivität unterscheiden können .

Liste ähnlicher Verbindungen

  • AZ82
  • SR31527

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug für Forschungs- und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

CW069 is a selective allosteric inhibitor of the kinesin motor protein HSET (KIFC1), which plays a crucial role in microtubule dynamics and mitotic spindle assembly. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to disrupt centrosome clustering in cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cell division, and relevant case studies.

This compound functions as an allosteric inhibitor, selectively targeting HSET with an IC50 value of approximately 75 μM . The binding of this compound to HSET is characterized by:

  • Hydrogen Bonding : A stable hydrogen bond is formed between the carboxylate group of this compound and the guanidinium group of Arg521 in HSET.
  • Cation-π Interaction : An interaction occurs between the phenyl group of this compound and the side chain of Arg521, which is critical for the selectivity of the inhibitor .

These interactions lead to conformational changes in HSET that inhibit its motor activity, ultimately affecting microtubule organization during cell division.

Effects on Cell Division

Research indicates that this compound significantly alters spindle formation in various cancer cell lines. Notable findings include:

  • Multipolar Spindle Formation : In N1E-115 neuroblastoma cells, treatment with this compound resulted in increased multipolar spindle formation due to impaired centrosome clustering .
  • Induction of Apoptosis : At higher concentrations (200 μM), this compound induced multipolar anaphase formation and apoptosis in N1E-115 cells .
  • Impact on Breast Cancer Cells : In MDA-MB-231 and BT549 breast cancer cells, this compound also led to significant increases in multipolar spindles, suggesting a common mechanism across different cancer types .

Case Study 1: Neuroblastoma Cells

A study demonstrated that treatment with this compound resulted in:

  • Increased Multipolar Spindles : Observations showed a marked increase in multipolar spindles compared to untreated controls.
  • Cell Cycle Arrest : The presence of multipolar spindles led to cell cycle arrest at metaphase, indicating disrupted mitotic progression.

Case Study 2: Breast Cancer Cells

In another study focusing on breast cancer:

  • Cell Viability Reduction : Treatment with this compound resulted in a significant decrease in cell viability, correlating with the induction of multipolar spindles.
  • Mechanistic Insights : Further analysis revealed that the inhibition of HSET led to chromosomal instability, a hallmark of cancer progression.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Cell LineConcentration (μM)Effect on Spindle FormationInduction of Apoptosis
N1E-11575Increased multipolar spindlesYes
MDA-MB-23175Increased multipolar spindlesYes
BT54975Increased multipolar spindlesYes

Eigenschaften

IUPAC Name

2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDIXDXDSUBHIU-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CW069
Reactant of Route 2
CW069
Reactant of Route 3
Reactant of Route 3
CW069
Reactant of Route 4
Reactant of Route 4
CW069
Reactant of Route 5
CW069
Reactant of Route 6
Reactant of Route 6
CW069
Customer
Q & A

Q1: What is the mechanism of action of CW069 and how does it affect cancer cells?

A1: this compound is an allosteric inhibitor of the kinesin-14 motor protein KIFC1. [] KIFC1 is essential for clustering extra centrosomes into two functional spindle poles in cancer cells with centrosome amplification. By inhibiting KIFC1, this compound prevents centrosome clustering, leading to multipolar mitosis and subsequent cell death via catastrophic aneuploidy. [] This mechanism specifically targets cancer cells with supernumerary centrosomes, leaving normal cells with typical centrosome numbers unaffected. []

Q2: Does this compound show efficacy against a broad range of cancer types?

A2: While initial studies focused on cell lines with high centrosome amplification like N1E-115, research indicates that this compound also reduces cell growth and centrosome clustering in cancer cells with lower levels of amplification, such as BT549 and MDA-MB-231 breast cancer cells. [] This suggests a broader applicability across various human cancer types. Additionally, this compound has been shown to re-sensitize docetaxel-resistant prostate cancer cells to docetaxel treatment, highlighting its potential in overcoming drug resistance. []

Q3: What are the potential advantages of this compound compared to other mitotic inhibitors?

A3: Unlike inhibitors of KSP and CENP-E, which are essential for normal mitosis, HSET (KIFC1) appears dispensable in normal cells. [] This suggests that this compound may have a greater therapeutic margin and cause less toxicity than these other inhibitors. Specifically, this compound did not decrease the clonogenic capacity of primary adult human bone marrow cells, indicating it may not cause neutropenia, a common side effect of KSP and CENP-E inhibitors. []

Q4: Are there any known limitations or challenges associated with this compound?

A4: While this compound demonstrates promising anticancer activity, further research is necessary to fully understand its potential and address certain limitations. One study using fission yeast overexpressing HSET/KIFC1 found that while this compound showed cytotoxic effects, it also impacted yeast viability independent of KIFC1, suggesting off-target effects. [] This highlights the need for continued investigation into the specificity and potential off-target toxicity of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.